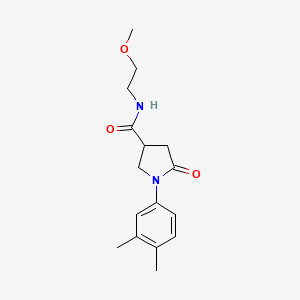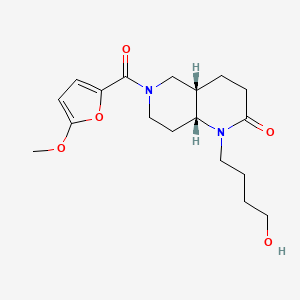
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. DMPO is a stable nitroxide radical that can be used as a spin trap to detect and identify reactive oxygen species (ROS) and free radicals in biological systems. The unique chemical structure of DMPO makes it an ideal tool for investigating the role of ROS and free radicals in various biochemical and physiological processes.
Mecanismo De Acción
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide acts as a spin trap by reacting with ROS and free radicals to form stable adducts. The formation of this compound adducts can be detected and quantified by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. The formation of this compound adducts can also provide information about the nature and concentration of ROS and free radicals in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can scavenge ROS and free radicals, thereby reducing oxidative stress and inflammation. This compound can also protect against oxidative damage to cellular components, such as lipids, proteins, and DNA. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. This compound is a stable and non-toxic compound that can be easily synthesized and purified. This compound is also a selective spin trap that can specifically react with ROS and free radicals, without interfering with other biological molecules. However, this compound has some limitations for lab experiments. This compound can form adducts with other molecules, such as metal ions and thiols, which can interfere with the detection and quantification of ROS and free radicals. This compound can also be unstable in some biological systems, such as acidic or reducing environments.
Direcciones Futuras
There are several future directions for 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide research. One future direction is to develop new this compound derivatives that have improved stability, selectivity, and sensitivity for detecting and identifying ROS and free radicals. Another future direction is to investigate the role of ROS and free radicals in various disease states using this compound as a tool. This compound can also be used to study the mechanisms of action of various antioxidants and anti-inflammatory agents. Finally, this compound can be used to develop new therapeutic strategies for treating oxidative stress-related diseases.
Métodos De Síntesis
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 2-methoxyethylamine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 96-98 °C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to investigate the role of ROS and free radicals in various biochemical and physiological processes. This compound can be used as a spin trap to detect and identify ROS and free radicals in vitro and in vivo. This compound can also be used to study the mechanisms of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-5-14(8-12(11)2)18-10-13(9-15(18)19)16(20)17-6-7-21-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNZVLDBWHUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)

![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)